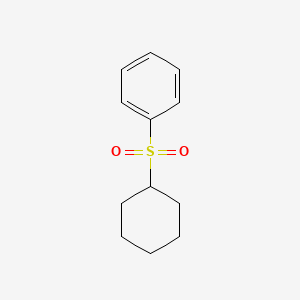

(cyclohexanesulfonyl)benzene

Description

Properties

IUPAC Name |

cyclohexylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNSHAQTYKVLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989405 | |

| Record name | (Cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-57-5 | |

| Record name | NSC56972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL PHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Sulfonylation with Cyclohexanesulfonyl Chloride

This method adapts traditional Friedel-Crafts alkylation principles to sulfonylation. Cyclohexanesulfonyl chloride acts as the electrophile, reacting with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Procedure :

-

Synthesis of Cyclohexanesulfonyl Chloride :

-

Friedel-Crafts Reaction :

Mechanistic Insights :

AlCl₃ coordinates with the sulfonyl chloride’s sulfur atom, enhancing its electrophilicity. Benzene attacks the electrophilic sulfur, displacing chloride and forming the sulfone.

Oxidation of Phenyl Cyclohexyl Sulfide

An alternative route involves synthesizing the sulfide intermediate and oxidizing it to the sulfone.

Procedure :

-

Sulfide Synthesis :

-

Oxidation to Sulfone :

Mechanistic Insights :

Oxidation proceeds via a two-electron transfer mechanism, converting the sulfide’s sulfur atom from -2 to +4 oxidation state.

Yield : 80–90% after recrystallization.

Industrial-Scale Optimization Strategies

Catalytic Distillation for Enhanced Efficiency

Adapting methodologies from cyclohexane production, reactive distillation columns improve heat management and reaction kinetics:

Waste Minimization and Recycling

The first patent highlights acid pickling (60% H₂SO₄) and water washing to recover byproducts like hydrochloric acid. Closed-loop systems reuse sulfuric acid, reducing waste by 30–40%.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts Route | Sulfide Oxidation Route |

|---|---|---|

| Reaction Time | 4–6 hours | 18 hours (including oxidation) |

| Catalyst Cost | High (AlCl₃) | Low (H₂O₂) |

| Byproduct Handling | HCl gas requires scrubbing | Minimal toxic byproducts |

| Scalability | Suitable for bulk production | Limited by thiol availability |

Challenges and Innovations

Steric Hindrance in Sulfonylation

The cyclohexane group’s bulkiness reduces electrophilic substitution efficiency. Solutions include:

Purity Control

High-purity (>99%) (cyclohexanesulfonyl)benzene requires:

-

Vacuum Distillation : Collecting fractions at 150°C/-0.098 MPa.

-

Crystallization : Ethanol-water mixtures (3:1) remove residual sulfonic acids.

Emerging Methodologies

Photocatalytic Sulfonylation

Recent studies report visible-light-driven reactions using eosin Y as a photocatalyst:

Chemical Reactions Analysis

Types of Reactions

(Cyclohexanesulfonyl)benzene undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of (Cyclohexanesulfonyl)benzene

The synthesis of (cyclohexanesulfonyl)benzene typically involves the reaction of nitrobenzene with benzyl halides in the presence of copper(II) salts. This method facilitates the introduction of the cyclohexanesulfonyl group onto the aromatic system, thereby enhancing the compound's reactivity and utility in further chemical transformations .

Applications in Organic Synthesis

3.1 Intermediate in Organic Reactions

(Cyclohexanesulfonyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonyl group can be utilized for various transformations, including:

- Nucleophilic Substitution Reactions : The sulfonyl group can facilitate nucleophilic attack, allowing for the formation of new carbon-nitrogen or carbon-carbon bonds.

- Formation of Sulfonamides : The compound can be converted into sulfonamides, which are valuable in medicinal chemistry for their antibacterial properties.

3.2 Polymer Chemistry

Research indicates that sulfonyl compounds like (cyclohexanesulfonyl)benzene are used as precursors for polymers and other materials due to their ability to undergo polymerization reactions . These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength.

Case Study 1: Synthesis and Application in Drug Development

A study highlighted the use of (cyclohexanesulfonyl)benzene derivatives in synthesizing sulfoximine and sulfonimidamide drug candidates. The sulfonimidates derived from this compound were shown to possess significant biological activity, leading to potential therapeutic applications .

Case Study 2: Use in Material Science

Research has demonstrated that (cyclohexanesulfonyl)benzene can be used in the development of advanced materials. For instance, its incorporation into polymer matrices has resulted in materials with improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Comparative Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Formation of sulfonamides |

| Polymer Chemistry | Precursor for polymerization reactions | Development of thermally stable polymers |

| Drug Development | Synthesis of bioactive compounds | Sulfoximine derivatives |

| Material Science | Enhancement of material properties | Conductive polymer composites |

Mechanism of Action

The mechanism of action of (cyclohexanesulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to active sites and inhibit enzyme activity. The pathways involved often include the formation of covalent bonds with target molecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of (Cyclohexanesulfonyl)benzene

Reactivity and Functionalization

- (Cyclohexanesulfonyl)benzene vs. N-Cyclohexylbenzenesulfonamide : The sulfonyl group in (cyclohexanesulfonyl)benzene is less nucleophilic than the sulfonamide group in N-cyclohexylbenzenesulfonamide due to the absence of an NH moiety. This difference makes the latter more reactive in hydrogen-bonding interactions, often exploited in pharmaceutical crystallization .

- Fluorinated Derivatives: Compounds like 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonyl fluoride exhibit superior thermal stability (decomposition >300°C) and resistance to nucleophilic attack compared to non-fluorinated analogs, attributed to the electron-withdrawing effects of fluorine .

Biological Activity

(Cyclohexanesulfonyl)benzene is a sulfonamide compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of (cyclohexanesulfonyl)benzene, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of (cyclohexanesulfonyl)benzene consists of a benzene ring substituted with a cyclohexanesulfonyl group. This configuration is crucial for its biological activity, as the sulfonamide moiety plays a significant role in the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to (cyclohexanesulfonyl)benzene exhibit varying degrees of antimicrobial activity. A study evaluated several benzenesulfonamides, including derivatives of cyclohexanesulfonamide, revealing their effectiveness against various bacterial strains.

| Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) | MIC against P. aeruginosa (mg/mL) |

|---|---|---|---|

| Cyclohexanesulfonamide | 6.72 | 6.63 | 6.67 |

| Compound 4h | 6.63 | 6.63 | 6.45 |

| Compound 4e | 6.28 | - | - |

The minimum inhibitory concentration (MIC) values demonstrate that cyclohexanesulfonamide derivatives can be effective against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Anti-inflammatory Activity

In vivo studies have shown that cyclohexanesulfonamide derivatives possess significant anti-inflammatory properties. For instance, compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, yielding the following results:

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound 4a | 94.69 | 89.66 | 87.83 |

| Compound 4c | - | - | - |

These results suggest that these compounds could be developed further for therapeutic use in inflammatory conditions .

Anticancer Activity

The potential anticancer properties of (cyclohexanesulfonyl)benzene have also been explored. Compounds containing sulfonamide groups have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

One study reported that certain sulfonamide derivatives exhibited cytotoxicity against cancer cell lines with IC50 values in the low micromolar range, indicating their potential as lead compounds for anticancer drug development .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

- Study on Antitubercular Activity : A series of cycloalkyl carbamates demonstrated promising antitubercular activity with MIC values as low as 1.25 µg/mL, suggesting that modifications to the cyclohexane structure can enhance biological efficacy .

- Gamma-secretase Inhibition : Some derivatives have been identified as gamma-secretase inhibitors, which are relevant in Alzheimer's disease treatment, showcasing the diverse therapeutic potential of this compound class .

Q & A

Q. What are the established synthetic routes for (cyclohexanesulfonyl)benzene, and how can reproducibility be ensured?

(Cyclohexanesulfonyl)benzene is typically synthesized via sulfonation reactions. A common method involves reacting thionyl chloride with cyclohexane in the presence of benzoyl peroxide, yielding cyclohexanesulfonyl chloride, which can further react with benzene derivatives . To ensure reproducibility, document reaction conditions (e.g., 98 ± 3°C for 72 hours), stoichiometry (equimolar thionyl chloride and cyclohexane), and purification steps (e.g., preparative glpc). Include characterization data (NMR, HR-MS) for key intermediates and final products . Experimental details should follow guidelines for clarity, such as avoiding redundant data in tables/text and providing supplementary materials for extended protocols .

Q. How should researchers characterize (cyclohexanesulfonyl)benzene to confirm structural identity and purity?

Use a combination of 1H/13C NMR to verify substituent positions and high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., HR-MS m/z: 395.2391 for a derivative in ). Purity can be assessed via glpc with columns like SE-30 or DEGS, comparing retention times to authentic samples . For novel compounds, provide elemental analysis or X-ray crystallography data (if applicable) . Ensure spectral interpretations align with known analogs (e.g., cyclohexylselanyl derivatives in ).

Q. What safety protocols are critical when handling (cyclohexanesulfonyl)benzene in laboratory settings?

While specific toxicity data may be limited, adopt general sulfonyl chloride precautions: use fume hoods, wear nitrile gloves, and avoid inhalation/skin contact . For spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical channels. Document first-aid measures (e.g., flushing eyes/skin with water for 15 minutes) in lab manuals .

Advanced Research Questions

Q. How can conflicting spectroscopic data for (cyclohexanesulfonyl)benzene derivatives be resolved?

Contradictions in NMR or HR-MS results may arise from impurities, stereoisomerism, or solvent effects. Perform triplicate experimental runs to assess consistency . Cross-validate with alternative techniques (e.g., IR for functional groups or X-ray diffraction for crystal structures ). If discrepancies persist, revisit synthetic protocols (e.g., trace moisture in reactions) or consult computational models (DFT for predicting spectral patterns) .

Q. What strategies optimize the yield of (cyclohexanesulfonyl)benzene in large-scale syntheses?

Yields (e.g., 17.9% in ) can be improved by:

- Catalyst screening : Test alternatives to benzoyl peroxide (e.g., AIBN).

- Solvent optimization : Replace cyclohexane with polar aprotic solvents to enhance reaction kinetics.

- Temperature modulation : Use photochemical activation (e.g., UV light) for cleaner pathways . Monitor side products (e.g., chlorocyclohexane) via glpc and adjust reactant ratios to suppress undesired pathways .

Q. How does the electronic environment of (cyclohexanesulfonyl)benzene influence its reactivity in cross-coupling reactions?

The sulfonyl group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to meta/para positions. Computational studies (e.g., Fukui indices) can predict reactive sites . Experimentally, compare coupling efficiencies (e.g., Suzuki-Miyaura) with substituent-modified analogs (e.g., 4-fluorobenzyl derivatives in ). Use Hammett constants to correlate electronic effects with reaction rates.

Q. What methodologies enable the study of (cyclohexanesulfonyl)benzene’s environmental stability and degradation pathways?

Conduct accelerated degradation studies under varying pH, UV exposure, and microbial activity. Analyze degradation products via LC-MS and compare to known metabolites (e.g., sulfonic acids ). Use isotopic labeling (e.g., 13C) to trace degradation intermediates. For ecological risk assessments, reference EPA guidelines for perfluorinated analogs .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in reported biological activities of (cyclohexanesulfonyl)benzene derivatives?

Re-evaluate assay conditions (e.g., cell lines, concentrations) and compound purity. Perform dose-response curves to confirm activity thresholds (e.g., IC50 values for pharmacological targets ). Cross-reference with structural analogs (e.g., indole-sulfonamide hybrids ) to identify SAR trends. Publish negative results to mitigate publication bias .

Q. What computational tools are effective for modeling (cyclohexanesulfonyl)benzene’s interactions with biological targets?

Use molecular docking (AutoDock Vina) to predict binding affinities with proteins (e.g., cyclooxygenase isoforms). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes . For electronic structure analysis, apply DFT (B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals .

Ethical & Compliance Considerations

Q. How can researchers ensure compliance with regulatory standards when publishing data on (cyclohexanesulfonyl)benzene?

Adhere to ECHA and FDA guidelines for non-therapeutic compounds: explicitly state that the compound is not FDA-approved and prohibit human/animal administration . Cite Material Safety Data Sheets (MSDS) for hazard classifications and disclose all conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.